molecular formula C20H25N3O3 B6439917 tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate CAS No. 2549018-21-3

tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate

Cat. No.: B6439917
CAS No.: 2549018-21-3
M. Wt: 355.4 g/mol
InChI Key: YLVFHVASTUVPGA-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate (CAS 2549018-21-3) is a chemical compound with the molecular formula C20H25N3O3 and a molecular weight of 355.43 g/mol . This pyrrolidine derivative features a pyridazine core and a tert-butoxycarbonyl (Boc) protecting group, a key feature in multi-step organic synthesis. The Boc group is widely used in medicinal chemistry to protect amines during synthesis, suggesting this compound's potential value as a building block or intermediate in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) . Compounds with pyrrolidine and pyridazine scaffolds are frequently explored in drug discovery for their biological activities. For instance, structurally similar molecules containing a pyrrolidine ring are investigated as potent antiplatelet agents , while other tert-butyl-containing heterocycles are researched for their antimicrobial properties against resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . Researchers can utilize this reagent in various applications, including method development, proteomics, and biochemical research. This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-20(2,3)26-19(24)23-12-11-15(13-23)14-25-18-10-9-17(21-22-18)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFHVASTUVPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

    Attachment of the phenylpyridazinyl moiety: This step involves the reaction of the pyrrolidine intermediate with a phenylpyridazinyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylpyridazinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridazinyl moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate

  • Key Differences: Substituent: Chlorine at pyridazine position 6 (vs. phenyl in the target). Linker: Methylamino-carbonyl group (vs. methyleneoxy).
  • The amide linker introduces hydrogen-bonding capacity but reduces hydrolytic stability compared to the ether linkage in the target.

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Heterocycle : Pyridine (vs. pyridazine).
    • Substituents : Iodo and methoxy groups (vs. phenyl).
  • Implications: The pyridine core lacks the electron-deficient character of pyridazine, altering π-π stacking interactions.

Analogues with Pyrimidine/Pyridine Cores

tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Heterocycle : Pyrimidine (nitrogens at positions 1 and 3 vs. 1 and 2 in pyridazine).
    • Substituent : Methyl at pyrimidine position 4 (vs. phenyl at pyridazine position 6).
  • Implications :
    • Pyrimidine’s nitrogen arrangement modifies hydrogen-bonding patterns.
    • The methyl group provides electron-donating effects, contrasting with the electron-withdrawing phenyl group in the target.

tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

  • Key Differences: Substituent: Cyano at pyrimidine position 5.

Analogues with Alternative Linkers

tert-Butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate

  • Key Differences: Linker: Methylamino-methyl group (vs. methyleneoxy).
  • Reduced hydrolytic stability compared to the ether linkage.

Key Findings and Implications

Heterocycle Impact : Pyridazine’s electron-deficient nature enhances interactions with electron-rich biological targets compared to pyridine or pyrimidine analogs.

Substituent Effects: Phenyl groups increase hydrophobicity, favoring membrane penetration, while polar groups (e.g., cyano) improve solubility.

Linker Stability : Ether linkers (as in the target) offer superior hydrolytic stability compared to amide or amine linkers, critical for oral bioavailability.

Biological Activity

The compound tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol

This compound features a pyrrolidine ring, which is known for its role in various biological activities, and a phenylpyridazine moiety that may contribute to its pharmacological properties.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Compounds containing pyridazine rings have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology.

Case Studies

  • Antitumor Activity :
    A study investigated the effects of pyridazine derivatives on cancer cell lines. The results indicated that certain compounds could induce apoptosis in tumor cells through the inhibition of specific kinases involved in cell proliferation .
  • Neuroprotective Effects :
    Another research focused on the neuroprotective properties of pyrrolidine derivatives. It was found that these compounds could reduce oxidative stress in neuronal cells, suggesting a possible therapeutic application in neurodegenerative diseases .

Comparative Biological Activity Table

CompoundActivity TypeTargetEffect
This compoundAntitumorCancer Cell LinesInduces apoptosis
Similar Pyridazine DerivativeEnzyme InhibitionVarious KinasesMetabolic pathway alteration
Pyrrolidine DerivativeNeuroprotectionNeuronal CellsReduces oxidative stress

Research Findings

Recent studies have highlighted the significance of structure-activity relationships (SAR) in developing new derivatives with enhanced biological activity. For instance, modifications to the phenyl group or the pyrrolidine ring can significantly influence the compound's efficacy and selectivity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution profiles, but further research is needed to assess its toxicity and long-term effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl-protected pyrrolidine derivatives with pyridazine/pyridine substituents?

  • A widely used method involves nucleophilic substitution or coupling reactions under mild conditions. For example, tert-butyl esters can be synthesized via reaction of hydroxyl-containing intermediates with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–20°C . Similar protocols are applied to install pyridazine/pyridine moieties, where SNAr (nucleophilic aromatic substitution) or palladium-catalyzed cross-coupling reactions are employed .

Q. How can the purity of intermediates and final compounds be ensured during synthesis?

  • Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 1:6 to 1:8) is commonly used for purification . For polar intermediates, reverse-phase HPLC or preparative TLC may be required. HRMS (High-Resolution Mass Spectrometry) and NMR (1H/13C) are critical for verifying molecular identity and purity .

Q. What spectroscopic techniques are recommended for structural characterization?

  • 1H/13C NMR : Assign pyrrolidine protons (δ 1.4–3.5 ppm for CH2/CH groups) and tert-butyl signals (δ 1.2–1.4 ppm). Aromatic protons from pyridazine/phenyl groups appear at δ 6.8–8.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
  • IR : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and ether linkages (C-O, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the pyridazine moiety via SNAr?

  • Key factors include:

  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of tert-butyl esters) .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to activate electrophilic centers in pyridazine derivatives .
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .
    • Contradictory data exists on optimal bases; TEA is preferred in some protocols , while NaH is used for deprotonating stronger acids .

Q. What strategies mitigate racemization in chiral pyrrolidine intermediates?

  • Low-temperature reactions : Conduct substitutions below 20°C to preserve stereochemistry .
  • Protecting groups : Use tert-butyl esters to stabilize the pyrrolidine ring and reduce ring-opening side reactions .
  • Chiral HPLC : Monitor enantiomeric excess (ee) during synthesis of intermediates like tert-butyl (R)-3-hydroxymethylpyrrolidine-1-carboxylate .

Q. How can conflicting NMR data for diastereomers be resolved?

  • 2D NMR (COSY, NOESY) : Differentiate diastereomers by analyzing coupling constants (e.g., J = 2–5 Hz for trans-pyrrolidine protons vs. J > 8 Hz for cis) .
  • X-ray crystallography : Resolve ambiguities in cases where NMR signals overlap (e.g., tert-butyl 3-iodopyrrolidine derivatives) .

Methodological Challenges and Data Analysis

Q. What are the limitations of using tert-butyl esters in high-temperature reactions?

  • Tert-butyl esters undergo cleavage above 80°C, releasing CO2 and forming pyrrolidine salts. For thermally unstable intermediates, replace tert-butyl with benzyl or allyl carbamates .

Q. How to address low yields in multi-step syntheses involving sensitive intermediates?

  • Protection/deprotection : Use silyl ethers (e.g., tert-butyldimethylsilyl) for hydroxyl groups to prevent undesired oxidations .
  • Inert atmosphere : Perform reactions under nitrogen/argon to stabilize air-sensitive intermediates like boronate esters .

Safety and Handling

Q. What precautions are necessary when handling tert-butyl pyrrolidine derivatives?

  • Avoid inhalation/contact with skin. Use PPE (gloves, goggles) and work in a fume hood. Store compounds at –20°C under inert gas to prevent hydrolysis .

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